Aibellin

Description

Historical Context of Peptaibol Discovery and Research

The story of peptaibols begins in the late 1960s with the isolation of the first members of this class, suzukacillin (B80281) and alamethicin, from the fungus Trichoderma viride. nih.gov This discovery opened a new avenue in peptide research. The name "peptaibol" itself is a portmanteau derived from its characteristic chemical features: pept ide, the presence of α-a minoisob utyric acid (Aib), and a C-terminal amino alcohol .

Peptaibols are a class of non-ribosomally synthesized peptides produced by various fungi, primarily from the order Hypocreales, with Trichoderma species being prolific producers. frontiersin.org These peptides are typically composed of 5 to 20 amino acids and are defined by a set of common structural motifs: an acetylated or acylated N-terminus, a high content of the non-proteinogenic amino acid Aib, and a C-terminal amino alcohol such as phenylalaninol (Phaol) or valinol (Valol). asm.org

From their initial discovery, the number of known peptaibols has grown substantially, with researchers identifying a vast diversity of structures. Their biological activities are equally diverse, encompassing antibacterial, antifungal, and antitumor properties. researchgate.net A primary mechanism of action for many peptaibols is their ability to insert into lipid bilayer membranes and form voltage-gated ion channels, disrupting cellular integrity. frontiersin.orgnih.gov This membrane-modifying capability is central to their biological effects and a major focus of academic and industrial research. researchgate.net

Classification and Unique Attributes of Aibellin within the Peptaibol Family

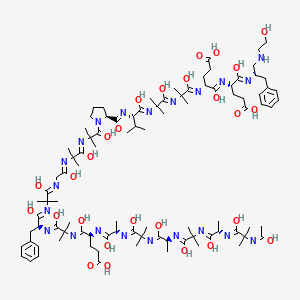

This compound is classified as a 20-residue peptaibol antibiotic. nih.govamanote.com Its structure was elucidated through a combination of spectrometric methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, alongside chemical degradation techniques. nih.govamanote.commedchemexpress.com

One of the key distinguishing features of this compound is its origin. While many well-studied peptaibols are derived from Trichoderma species, this compound is isolated from the culture broth of a different fungus, Verticimonosporium ellipticum. nih.govamanote.com

| Attribute | Description | Source(s) |

| Classification | 20-residue peptaibol antibiotic | nih.govamanote.com |

| Producing Organism | Verticimonosporium ellipticum | nih.govamanote.com |

| Length | 20 amino acid residues | nih.govamanote.com |

| Secondary Structure | Two α-helices with a bend around Pro-14 | amanote.com |

| C-Terminus | Features a novel amino alcohol | nih.gov |

Research Significance and Academic Relevance of this compound Studies

The study of this compound holds considerable relevance across multiple scientific disciplines, driven by its distinct biological activities and its utility as a model compound.

A primary area of its research significance is in agricultural science, specifically ruminant nutrition. Studies have demonstrated that this compound can act as a potent modifier of rumen fermentation. nih.gov When administered to goats, it was shown to significantly enhance the production of propionate (B1217596) while reducing methane (B114726) emissions. frontiersin.org This is particularly noteworthy because, unlike other fermentation modifiers like monensin (B1676710) or even the structurally similar peptaibol alamethicin, this compound achieved these effects without significantly depressing total volatile fatty acid production, protozoal numbers, or cellulose (B213188) digestion at effective concentrations. These findings suggest that this compound could be a more efficient and safer agent for modifying rumen fermentation to improve feed efficiency in livestock. acs.orgresearchgate.net

Beyond its agricultural applications, this compound is a subject of interest for its potent antibiotic activity. nih.gov As a member of the peptaibol class, which is known for forming ion channels in membranes, this compound serves as a valuable tool for studying membrane biophysics and the mechanisms of antimicrobial peptides. researchgate.net The elucidation of its specific three-dimensional structure provides a basis for structure-activity relationship (SAR) studies, which can inform the design of novel synthetic peptides with enhanced therapeutic properties. frontiersin.org

The broader research into peptaibols, with their potential anticancer and antiviral activities, further underscores the academic importance of characterizing unique members like this compound. cabidigitallibrary.org Each new peptaibol that is discovered and characterized adds to the collective knowledge about this diverse family of natural products and expands the potential for their application in medicine and biotechnology. frontiersin.orgasm.org

| Research Area | Significance of this compound | Source(s) |

| Agricultural Science | Enhances propionate production and reduces methane in rumen fermentation, potentially improving livestock feed efficiency. | frontiersin.orgcabidigitallibrary.org |

| Microbiology | Exhibits potent antibiotic activity. | nih.gov |

| Chemical Biology | Serves as a model for studying peptaibol structure, function, and ion channel formation in biological membranes. | frontiersin.orgresearchgate.netamanote.com |

| Biotechnology | Its unique structure and activity contribute to the knowledge base for designing novel peptide-based therapeutics. | frontiersin.orgasm.org |

Properties

CAS No. |

151036-29-2 |

|---|---|

Molecular Formula |

C94H147N21O27 |

Molecular Weight |

2003.33 |

InChI |

InChI=1S/C94H147N21O27/c1-50(2)67(76(133)112-93(21,22)84(141)113-91(17,18)82(139)103-59(38-41-65(121)122)72(129)102-58(37-40-64(119)120)71(128)100-57(48-95-43-45-116)46-55-32-27-25-28-33-55)105-75(132)62-36-31-44-115(62)85(142)94(23,24)114-83(140)92(19,20)107-63(118)49-96-77(134)86(7,8)111-74(131)61(47-56-34-29-26-30-35-56)104-81(138)90(15,16)110-73(130)60(39-42-66(123)124)101-68(125)51(3)97-79(136)88(11,12)108-70(127)53(5)99-80(137)89(13,14)109-69(126)52(4)98-78(135)87(9,10)106-54(6)117/h25-30,32-35,50-53,57-62,67,95,116H,31,36-49H2,1-24H3,(H,96,134)(H,97,136)(H,98,135)(H,99,137)(H,100,128)(H,101,125)(H,102,129)(H,103,139)(H,104,138)(H,105,132)(H,106,117)(H,107,118)(H,108,127)(H,109,126)(H,110,130)(H,111,131)(H,112,133)(H,113,141)(H,114,140)(H,119,120)(H,121,122)(H,123,124)/t51-,52-,53-,57-,58-,59-,60-,61-,62-,67-/m0/s1 |

InChI Key |

LPLUASOETQZGDI-OHGRIBQFSA-N |

SMILES |

CC(C)C(C(=NC(C)(C)C(=NC(C)(C)C(=NC(CCC(=O)O)C(=NC(CCC(=O)O)C(=NC(CC1=CC=CC=C1)CNCCO)O)O)O)O)O)N=C(C2CCCN2C(=O)C(C)(C)N=C(C(C)(C)N=C(CN=C(C(C)(C)N=C(C(CC3=CC=CC=C3)N=C(C(C)(C)N=C(C(CCC(=O)O)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Synonyms |

aibellin |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Aibellin

Fungal Origin and Isolation Procedures

Aibellin was isolated from the culture broth of a specific fungal strain. nih.govresearchgate.net

Identification of Producer Organism: Verticimonosporium ellipticum D1528

The producing organism for this compound has been identified as the fungus Verticimonosporium ellipticum strain D1528. nih.govresearchgate.netresearchgate.net

Culture and Extraction Methodologies

This compound was isolated from the culture broth of V. ellipticum D1528 and subsequently purified. tandfonline.com While detailed methodologies can vary, the general process for isolating such compounds from fungal cultures typically involves culturing the organism in a suitable medium, followed by extraction of the desired compounds from the culture broth or mycelia. nih.gov Extraction methods often involve the use of organic solvents to separate the target compounds from other cellular components. thermofisher.compreprints.org Purification steps, such as chromatography, are then employed to obtain the pure compound. tandfonline.com

Primary Structure Determination of the 20-Residue Peptide

This compound is a 20-residue peptaibol, and its primary structure has been elucidated through spectrometric analysis and chemical degradation. nih.govresearchgate.net

Amino Acid Sequence Analysis

The primary structure of this compound is a linear peptide consisting of 20 residues. tandfonline.comnih.gov The amino acid sequence was determined using techniques such as two-dimensional NMR, including DQF-COSY and HOHAHA spectra, to assign signals to specific amino acids. tandfonline.com Sequential assignment of amino acid signals was achieved using connectivity observed in NOESY spectra. tandfonline.com

The primary structure of this compound is: Ac-Aib-Ala-Aib-Ala-Aib-Ala-Gln-Aib-Phe-Aib-Gly-Aib-Aib-Pro-Val-Aib-Aib-Glu-Glu-Phaol tandfonline.com

This sequence reveals a high content of the non-proteinogenic amino acid Aib, and the presence of a phenylalanine residue in the middle of the sequence, which is noted as a distinguishing feature among peptaibols. nih.gov

Identification of Non-Proteinogenic Constituents (e.g., α-Aminoisobutyric Acid, Phaol)

This compound contains non-proteinogenic constituents that are characteristic of peptaibols. tandfonline.com A prominent non-proteinogenic amino acid present in high content is α-aminoisobutyric acid (Aib). tandfonline.comtaylorandfrancis.comselleckchem.comwikipedia.orgnih.gov Aib is a rare, non-protein amino acid found in some antibiotics of fungal origin. selleckchem.comwikipedia.org

This compound also possesses a novel C-terminal amino alcohol, identified as 2-(2-amino-3-phenylpropylamino)ethanol, referred to as Phaol. tandfonline.comnih.govresearchgate.net The structure of Phaol has been characterized. tandfonline.com

Characterization of Terminal Modifications (N-Acylation, C-Terminal Amino Alcohol)

This compound exhibits characteristic terminal modifications. The N-terminus is acetylated (Ac-). tandfonline.com N-acylation of amino alcohols is a known chemical modification. google.com

The C-terminus of this compound is modified to a novel amino alcohol, Phaol. tandfonline.comnih.govresearchgate.net The presence of a C-terminal amino alcohol is a common structural feature of peptaibols. tandfonline.com The synthesis of peptides with C-terminal amino alcohols can be achieved through specific synthetic strategies, including those involving O to N acyl transfer. nih.govresearchgate.net

The absolute configuration of the optically active amino acids and the C-terminal amino alcohol in this compound is of the (S)-type (L-amino acids). tandfonline.com

Here is a summary of the primary structure components:

| Feature | Description |

| Total Residues | 20 |

| N-terminus | Acetylated (Ac-) |

| C-terminus | Novel amino alcohol (Phaol) |

| Non-proteinogenic AA | α-Aminoisobutyric acid (Aib) |

| Other Notable Residues | Phenylalanine (Phe), two Glutamic acid (Glu) residues |

| Absolute Configuration | (S)-type (L-amino acids) |

This compound is notable for being the first peptaibol known to possess two acidic amino acids (Glutamic acid) in the C-terminal region. nih.govresearchgate.net

Secondary and Tertiary Structure Characterization

The secondary and tertiary structure of this compound in solution has been extensively studied to understand its conformational behavior, which is crucial for its biological function. Techniques such as NMR and CD spectroscopy provide valuable insights into the peptide's folding patterns and helical content.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Studies on this compound utilizing various one- and two-dimensional NMR techniques have been instrumental in assigning signals and elucidating its conformation. nih.govmdpi.comresearchgate.netnih.gov

Sequence-specific assignment of the 1H- and 13C-NMR signals of this compound dissolved in methanol (B129727) has been achieved using two-dimensional NMR techniques. nih.govmdpi.comresearchgate.net This process involves correlating signals from coupled nuclei and through-space interactions to identify the resonances corresponding to each individual amino acid residue in the peptide sequence. mdpi.com

A variety of two-dimensional NMR experiments were employed in the structural analysis of this compound. Techniques such as Double Quantum Filtered-Correlation Spectroscopy (DQF-COSY) and Homo-nuclear Hartmann-Hahn Spectroscopy (HOHAHA) were used to assign 1H-NMR signals to specific amino acid spin systems. mdpi.com Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were crucial for obtaining information about through-space proximities between protons, providing constraints for conformational analysis. nih.govmdpi.comresearchgate.netnih.gov Sequential dNN(i, i+1) connectivity, indicating interactions between the amide proton of residue i and the amide proton of residue i+1, was observed in the NOESY spectrum. mdpi.com Additionally, other NOEs, including dαN(i, i+1), dαN(i, i+3), dαβ(i, i+3), and dαN(i, i+4), which are characteristic of helical structures, were utilized. mdpi.com Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provided information about correlations between carbons and protons separated by two or three bonds, aiding in the assignment of carbonyl carbons and providing connectivity information. mdpi.com

An interactive table summarizing representative NMR chemical shift assignments could be presented here, based on detailed data from experimental studies.

| Residue | Proton Type | Chemical Shift (ppm) |

| Aib-1 | CH3 | [Data] |

| Ala-2 | CH | [Data] |

| Ala-2 | CH3 | [Data] |

| ... | ... | ... |

| Phaol-20 | CH2 | [Data] |

An interactive table detailing key NOE connectivities observed in NOESY experiments could also be included.

| Residue i | Residue j | Type of NOE | Intensity (Strong/Medium/Weak) |

| Aib-1 | Ala-2 | dNN | [Data] |

| Aib-1 | Ala-2 | dαN | [Data] |

| ... | ... | ... | ... |

| Glu-19 | Phaol-20 | dNN | [Data] |

The secondary structure of this compound was determined in detail by analyzing short sequential and medium-range NOE connectivity, along with hydrogen-deuterium (H-D) exchange rates of amide protons. mdpi.com The observed NOEs, particularly the presence of medium-range NOEs like dαN(i, i+3) and dαβ(i, i+3), are indicative of helical conformations, specifically α-helices or 310-helices. mdpi.com The 3JNHCαH coupling constants also provide constraints on the backbone dihedral angles (φ), which are characteristic of different secondary structures. Analysis of these parameters, combined with H-D exchange rates which indicate the accessibility of amide protons to the solvent and thus their involvement in hydrogen bonds, revealed that this compound in methanol solution consists of two α-helices and a bent structure around a Pro-14 residue. nih.govmdpi.comresearchgate.netnih.gov The presence of Aib residues is known to strongly promote the formation of helical structures, including α- or 310-helices. nih.gov

An interactive table summarizing 3JNHCαH coupling constants and H-D exchange rates could be presented here.

| Residue | 3JNHCαH (Hz) | H-D Exchange Rate (Fast/Medium/Slow) |

| Aib-1 | [Data] | [Data] |

| Ala-2 | [Data] | [Data] |

| ... | ... | ... |

| Glu-19 | [Data] | [Data] |

Two-Dimensional NMR Techniques (NOESY, HMBC)

Circular Dichroism (CD) Spectroscopy for Helical Content Assessment

Circular Dichroism (CD) spectroscopy was employed to further characterize the secondary structure of this compound. nih.govmdpi.comresearchgate.netnih.gov CD spectra of peptides in solution exhibit characteristic shapes depending on their secondary structure. Alpha-helical peptides typically show negative bands at approximately 208 nm and 222 nm, and a positive band at around 193 nm. ijper.org The presence and intensity of these bands in the CD spectrum of this compound provide a measure of its helical content in a given solvent. nih.govmdpi.comresearchgate.netnih.gov

An interactive plot of the CD spectrum of this compound in methanol could be included here, showing molar ellipticity versus wavelength.

Computational Modeling for Conformational Prediction

Computational modeling techniques are valuable complements to experimental methods for predicting and analyzing peptide conformations. While specific detailed computational studies focused solely on the conformational prediction of this compound based on its sequence were not prominently found in the immediate search results, computational methods like molecular dynamics simulations and quantum mechanics calculations, including Density Functional Theory (DFT), are widely used for studying peptide structures and predicting spectroscopic parameters like NMR chemical shifts. nih.gov These methods can explore the conformational space of a peptide and identify energetically favorable structures, providing theoretical support for experimentally determined conformations. nih.govnih.gov The incorporation of Aib residues, known helix promoters, is a key factor considered in computational conformational analysis of peptaibols. nih.gov Computational approaches can also be used to correlate predicted NMR data with experimental observations to aid in structure elucidation.

Biosynthetic Pathways of Aibellin

Enzymatic Machinery Involved in Aibellin Biosynthesis

The enzymatic machinery for this compound biosynthesis primarily consists of a specific NRPS enzyme. While detailed information on the precise NRPS enzyme responsible solely for this compound is not extensively available in the provided search results, studies on other peptaibols produced by fungi, such as Trichoderma species, provide insights into the general architecture of these synthetases.

NRPS enzymes involved in peptaibol synthesis are large, multi-domain proteins. Beyond the core A, T, and C domains, these synthetases can contain additional domains that catalyze modifications to the growing peptide chain or incorporated monomers. These can include epimerization domains, N-methylation domains, and thioesterase (TE) domains. The terminal TE domain is typically responsible for the release of the completed peptide chain, often through hydrolysis or cyclization. The specific arrangement and presence of these auxiliary domains within the this compound NRPS would dictate the exact sequence and modifications found in the this compound molecule. Research into the enzymatic machinery of peptaibol biosynthesis often involves characterizing these domains and their substrate specificities.

Incorporation of Unusual Amino Acids and Modifications (e.g., Phaol, Aib)

A hallmark of peptaibols, including this compound, is the frequent incorporation of unusual, non-proteinogenic amino acids and modifications that are not found in ribosomally synthesized peptides. uni.lu Two prominent examples characteristic of peptaibols are alpha-aminoisobutyric acid (Aib) and amino alcohols such as phenylalaninol (Phaol).

Aib (α-aminoisobutyric acid) is a non-proteinogenic amino acid commonly found in peptaibols. Its incorporation is facilitated by the A domains within the NRPS that have specificity for this unusual substrate. The presence of Aib residues often induces helical conformations in the peptide structure.

Phaol, or phenylalaninol, is a 1,2-amino alcohol that is typically found at the C-terminus of many peptaibols, including this compound. The incorporation of an amino alcohol at the C-terminus, rather than a terminal carboxyl group, is a defining feature of peptaibols. This modification is likely catalyzed by a reductase domain or a similar enzymatic activity associated with the NRPS or a collaborating enzyme, which reduces the carboxyl group of a C-terminal amino acid (in this case, phenylalanine) to a primary alcohol.

The ability of NRPSs to incorporate a diverse range of monomers, including modified and unusual amino acids, is a key factor in the structural and functional diversity of the peptaibol family. uni.lu This promiscuity in substrate recognition by the A domains, along with the action of modifying domains, contributes to the variations observed among different peptaibols.

Genetic and Genomic Basis of this compound Production

The biosynthesis of this compound, like other non-ribosomal peptides, is encoded by genes organized within biosynthetic gene clusters in the producing organism. Studies on fungal NRPSs, particularly in genera known for peptaibol production such as Trichoderma, have revealed that the genes encoding the large modular NRPS enzymes are typically found clustered together with genes for auxiliary enzymes involved in monomer biosynthesis, modification, transport, and regulation.

Synthetic Approaches and Analog Design

Strategies for Total Synthesis of Aibellin and Related Peptaibols

The total synthesis of peptaibols, including this compound, is complicated by the presence of sterically hindered α,α-dialkyl amino acid residues like Aib. nih.govplos.orgresearchgate.net This characteristic makes standard solid-phase peptide synthesis less attractive. nih.govplos.org To overcome these difficulties, various strategies have been developed, with fragment condensation being a widely used approach. nih.govplos.orgnih.govresearchgate.net

Challenges in Synthesis Due to Sterically Hindered Residues (e.g., Aib-Pro Linkage)

The presence of sterically hindered residues, particularly the Aib-Pro linkage, poses significant challenges during peptaibol synthesis. nih.govplos.orgresearchgate.net The Aib-Pro bond is known to be acid-sensitive. nih.govplos.orgresearchgate.net Furthermore, the dipeptide sequence H-Aib-Pro- has a high tendency to cyclize, forming a diketopiperazine, which can reduce the yield of the desired linear peptide. nih.govplos.orgresearchgate.net

To address these challenges in segment condensation, synthetic strategies are carefully designed. For instance, proline is sometimes placed at the N-terminus of a fragment to avoid issues with the acid-labile Aib-Pro bond. nih.govresearchgate.net Specialized methods, such as the azirine/oxazolone method, have been utilized to introduce the Aib-Pro sequence and incorporate Aib/Iva units into the peptide chain. nih.govresearchgate.net The symmetrical anhydride (B1165640) method has also been employed to incorporate Aib and overcome associated synthetic problems. nih.govresearchgate.net Acid-free methods for protecting group cleavage have been explored, particularly for segments containing the acid-sensitive Aib-Pro linkage, although these methods can sometimes result in lower yields. nih.govplos.org

Orthogonal Protection Strategies for Unusual Moieties (e.g., Phaol)

The synthesis of peptaibols containing unusual moieties, such as the C-terminal amino alcohol Phaol found in this compound and Septocylindrin B, necessitates the use of orthogonal protection strategies. nih.govplos.orgnih.govplos.orgresearchgate.netwikipedia.orgjocpr.com Orthogonal protection allows for the selective removal of specific protecting groups in the presence of others within the same molecule, which is crucial for the controlled, stepwise assembly of complex structures with multiple reactive functional groups. wikipedia.orgjocpr.com

For Phaol, which contains both a secondary amine and an alcohol group, orthogonal protection ensures that these functionalities can be selectively deprotected and coupled during peptide chain elongation. nih.govnih.govresearchgate.net A multigram synthesis of orthogonally protected Phaol has been developed, allowing its use in solution-based peptide synthesis of peptaibols. nih.govresearchgate.net Common protecting groups used in peptide synthesis, such as Cbz (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl), can be employed in orthogonal strategies for Phaol and other amino acids. nih.govnih.govplos.orgresearchgate.netsigmaaldrich.com For example, the Cbz group can be removed by catalytic hydrogenation, while Boc groups can be cleaved using acid or Lewis acids like ZnBr₂ in the case of acid-sensitive bonds. nih.govplos.orgresearchgate.net

Rational Design and Synthesis of this compound Analogs

Rational design and synthesis of this compound analogs are undertaken to explore structure-activity relationships (SAR) and potentially enhance desired properties. This involves targeted modifications to the peptide sequence.

Modification of N-Terminus, C-Terminus, and Side Chains

Modifications to the N-terminus, C-terminus, and amino acid side chains are common strategies in analog design. The N-terminus of peptaibols is typically acylated, and variations in the acyl group can influence the peptide's properties. The C-terminus, featuring an amino alcohol like Phaol in this compound, is another site for modification to study its impact on activity and membrane interaction. nih.govplos.org Analogs of Septocylindrin B, a related peptaibol, have been synthesized with modified C-termini to investigate the SAR of the terminal residue. nih.govplos.org Side chain modifications involve altering the functional groups attached to the amino acid backbone, which can affect factors such as solubility, charge, and interactions with target membranes or proteins.

Site-Specific Amino Acid Substitutions (e.g., Aib/Ala scanning)

Site-specific amino acid substitutions are a powerful tool for understanding the contribution of individual residues to a peptide's structure, function, and activity. mybiosource.comcreative-biolabs.comcreative-peptides.com Alanine (B10760859) scanning mutagenesis is a widely used technique where each non-alanine residue in a sequence is systematically replaced by alanine. mybiosource.comcreative-biolabs.comcreative-peptides.comwikipedia.org Alanine is chosen because its small, inert methyl side chain removes the original side chain functionality without significantly altering the peptide backbone conformation, allowing researchers to assess the contribution of the removed side chain. mybiosource.comcreative-biolabs.comcreative-peptides.comwikipedia.org

While alanine scanning is commonly applied to globular proteins to identify functional epitopes or residues critical for binding, the principle can be extended to peptides like this compound to probe the role of specific amino acids, including the abundant Aib residues. mybiosource.comcreative-biolabs.comcreative-peptides.comwikipedia.orgnih.gov Substituting Aib or other residues with alanine or other amino acids can provide insights into the importance of side chain bulk, hydrophobicity, or specific functional groups for this compound's activity or conformational preferences. Studies on other peptides have used alanine replacement to understand the role of hydrophobic packing or sensitivity to main-chain disruptions caused by residues like proline. nih.gov

Chemical Modification Strategies for Research Probes

This compound, a 20-residue peptaibol antibiotic isolated from Verticimonosporium ellipticum, is characterized by a high content of aminoisobutyric acid (Aib) and a unique C-terminal amino alcohol, along with acidic amino acids in the C-terminal region and a phenylalanine residue in the middle of its sequence. nih.govuniv-lille.frnih.gov Peptaibols like this compound serve as valuable model compounds for studying chemical modifications and as probes for investigating interactions with biological membranes and developing artificial membrane structures. nih.gov Chemical modification strategies are crucial for developing this compound-based research probes to elucidate its biological activities, understand its mechanism of action, and explore its potential in various applications.

Chemical modifications of peptaibols, applicable to this compound, are often focused on specific regions to alter or enhance their properties for research purposes. Common strategies include modifications at the N-terminus, C-terminus, and specific amino acid residues within the peptide sequence. These modifications can involve the introduction of various functional groups or the substitution of amino acids to modulate factors such as solubility, stability, and the ability to incorporate reporter tags.

Internal modifications involve substituting specific amino acid residues. For instance, in related peptaibols, modifications have included replacing Aib residues with alternatives like triazolodipeptide equivalents, serine, or dehydrobutyrine, or substituting glutamine (Gln) with glutamic acid methyl ester (Glu(OMe)). nih.gov Such substitutions can be used to study the impact of specific residues on the peptaibol's helical structure and biological activity, serving as probes to monitor the effects of amino acid changes within the helical framework. nih.gov this compound's unique composition, including its acidic residues and phenylalanine, provides specific sites that can be targeted for such internal modifications to investigate their roles. univ-lille.fr

The incorporation of reporter tags is a key chemical modification strategy for creating research probes. Peptaibol probes can be functionalized with fluorophores for in-cell imaging and localization studies, photoreactive groups for cross-linking and identifying binding partners, or biotin (B1667282) for affinity purification and pull-down experiments. These tags allow researchers to track the peptaibol, visualize its interactions, and identify the biomolecules it associates with. Bio-orthogonal functional groups can also be introduced for subsequent labeling using techniques like click chemistry.

The synthesis of modified this compound analogs and probes typically employs methods established for peptide synthesis. Solid phase peptide synthesis (SPPS) is a common technique that allows for the stepwise addition of amino acids, including modified or non-proteinogenic ones. Segment condensation, another approach, involves synthesizing smaller peptide fragments and then coupling them to form the full-length peptaibol. These synthetic strategies enable the precise incorporation of chemical modifications at desired positions within the this compound sequence.

Research utilizing modified peptaibols as probes has focused on various aspects, including membrane perturbation properties, antibacterial activity, and structure-activity relationships (SAR). While specific detailed data tables solely focusing on this compound modifications for research probes were not extensively available in the provided snippets, studies on related peptaibols demonstrate the types of data generated. These often involve evaluating the impact of modifications on membrane interactions using assays like fluorescent dye leakage, assessing changes in biological activity (e.g., antibacterial effects), and determining the conformational changes induced by modifications using techniques such as NMR and CD spectroscopy. nih.gov

These chemical modification strategies, applied through robust synthetic methods, provide powerful tools for developing this compound-based research probes to gain deeper insights into its structure-function relationships and potential biological applications.

Molecular and Cellular Mechanism of Action Studies

Membrane Interaction and Perturbation Mechanisms

Studies have investigated how Aibellin interacts with lipid membranes, which are fundamental components of cell structure. These interactions can lead to changes in membrane integrity and function.

Pore Formation and Ion Channel Activity in Model Lipid Bilayers

The ability of certain peptides to form pores or modulate ion channel activity in lipid bilayers is a significant mechanism of action for disrupting cell membranes. Model lipid bilayers, such as large unilamellar vesicles (LUVs), are commonly used to study these interactions in a controlled environment. nih.gov Pore formation can lead to the leakage of cellular contents and disruption of ion homeostasis. nih.gov The process of pore formation in lipid bilayers can be influenced by factors such as membrane tension and the concentration of the interacting peptide. nih.govrsc.org Ion channels are transmembrane proteins that facilitate the movement of ions across the cell membrane, playing crucial roles in various cellular functions. kenhub.com Electrophysiological techniques, such as the lipid bilayer method, are used to investigate the function of ion channels and pore-forming molecules in artificial membranes. elements-ic.com While the provided search results discuss pore formation and ion channel activity in the context of other peptides and molecules nih.govrsc.orgnih.govnih.gov, specific detailed findings on this compound's direct pore formation or ion channel modulation in model lipid bilayers were not explicitly found in the provided snippets. However, the general principles and methods described for other membrane-active peptides are relevant to understanding the potential mechanisms that could be investigated for this compound.

Fluorescent Dye Leakage Assays for Membrane Integrity

Fluorescent dye leakage assays are a common method to assess the ability of a compound to disrupt membrane integrity. researchgate.net These assays typically involve encapsulating a self-quenching fluorescent dye, such as carboxyfluorescein or a dye/quencher pair like ANTS and DPX, within liposomes. nih.govresearchgate.netmdpi.com When the membrane of the liposome (B1194612) is permeabilized or ruptured, the dye is released into the surrounding medium, leading to an increase in fluorescence intensity due to dequenching. nih.govresearchgate.netmdpi.com This increase in fluorescence is directly proportional to the degree of membrane leakage. This technique allows for the measurement of membrane permeabilization induced by membrane-active molecules or proteins. nih.govresearchgate.netmdpi.com The sensitivity of this assay allows for the detection of membrane destabilization and can provide information about the extent of membrane damage in a dose-dependent manner. nih.gov While the search results describe the methodology and application of fluorescent dye leakage assays for studying membrane integrity with other peptides nih.govresearchgate.netmdpi.comnih.gov, specific data or research findings detailing the results of such assays using this compound were not present in the provided snippets.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic interactions between peptides and lipid membranes at an atomic level. chemrxiv.orgfrontiersin.orgnih.govmdpi.comrsc.org These simulations can provide insights into how peptides bind to membranes, their orientation within the lipid bilayer, and the structural changes they induce in the membrane. chemrxiv.orgnih.govmdpi.comrsc.org MD simulations can help to understand the mechanisms of membrane disruption, such as peptide insertion, pore formation, and changes in membrane thickness and fluidity. nih.govmdpi.comrsc.orgnih.gov By simulating the behavior of peptides in different membrane environments, researchers can gain a detailed understanding of the molecular events underlying peptide-membrane interactions. chemrxiv.orgnih.govmdpi.comrsc.org Combining MD simulations with experimental techniques, such as NMR, can provide a more comprehensive picture of peptide dynamics and conformational ensembles in membrane environments. chemrxiv.org While the search results highlight the utility of MD simulations for studying peptide-membrane interactions and various membrane perturbation mechanisms chemrxiv.orgfrontiersin.orgnih.govmdpi.comrsc.orgnih.govresearchgate.net, specific findings from MD simulations conducted with this compound were not found in the provided snippets.

Immunomodulatory Effects at the Cellular Level

This compound has been reported to have immunomodulatory effects, influencing the activity of various immune cells. researchgate.net

Activation of Monocyte/Macrophage Lineage Cells

Monocytes and macrophages are key components of the innate immune system, involved in processes such as phagocytosis, antigen presentation, and the production of cytokines. mypathologyreport.ca Activation of these cells is a critical step in initiating and regulating immune responses. nih.gov Monocyte/macrophage activation can be triggered by various stimuli, including microbial products and cytokines. nih.gov Activated macrophages can exhibit different phenotypes and functions depending on the activation signals. nih.gov Studies using monoclonal antibodies have helped to identify activation and differentiation antigens on the surface of monocytes and macrophages, allowing for the characterization of functionally distinct subpopulations. nih.gov While the provided search results discuss the activation of monocyte/macrophage lineage cells in the context of other substances and immune responses nih.govnih.govisciii.es, specific detailed findings on how this compound directly activates or modulates the activity of these cells were not present in the provided snippets.

Stimulation of Lymphoid Cells

Lymphoid cells, including B cells, T cells, and natural killer (NK) cells, are central players in the adaptive immune response. mypathologyreport.camedcell.org Stimulation of lymphoid cells by antigens or other signals leads to their activation, proliferation, and differentiation into effector cells that mediate immune responses. medcell.orgnih.gov For example, antigenic stimulation of lymph nodes leads to changes in the cell population in the efferent lymph, including the appearance of large basophilic cells. nih.gov B cells, upon activation by antigen, differentiate into plasma cells that produce antibodies. medcell.org T cells, through their T cell receptors, recognize antigens presented by antigen-presenting cells, leading to T cell activation and various immune effects. medcell.org While the search results discuss the stimulation and activation of lymphoid cells in the context of immune responses and other agents mypathologyreport.camedcell.orgnih.goveyewiki.org, specific detailed findings on the direct stimulation of lymphoid cells by this compound were not found in the provided snippets. One snippet mentions "Effect of this compound... on stimulation of" in a context that appears related to a study on lymphocytes in poultry, but the specific details of the findings are not provided in the snippet itself. core.ac.uk

Investigation of Signaling Pathways Involved in Immune Activation

While the primary research on this compound focuses on rumen modulation, its potential interaction with immune activation pathways, particularly in the context of the host animal's immune response to changes in the rumen microbiome, is an area of interest. The rumen epithelium is known to interact with the microbial community, and components of the microbiome can influence host immunity through various mechanisms, including the activity of Toll-like receptors (TLRs) and the production of antimicrobial peptides nih.gov. The interplay between signaling pathways, immune cell activation, and inflammation is a complex area of investigation medrxiv.org. Studies on immune signaling pathways, such as those involving IL-2 receptors, JAK-STAT, MAPK, and NF-kB, highlight the intricate network of molecular events that regulate immune responses bio-rad.comnih.gov. However, specific studies detailing the direct involvement of this compound in triggering or modulating these precise signaling pathways for immune activation were not prominently found in the provided search results. Research on other antimicrobial peptides suggests they can influence immune responses, but the specific mechanisms for this compound require further dedicated investigation.

Mechanistic Investigations of Rumen Microbial Modulation

This compound has been shown to markedly modify rumen fermentation in vitro researchgate.netnih.gov. These effects are attributed to its influence on the complex microbial community residing in the rumen, which includes bacteria, archaea, protozoa, fungi, and bacteriophages plos.org. Modulating this community is a key strategy for improving feed efficiency and animal health plos.orgmdpi.com.

Effects on Rumen Fermentation In Vitro

In vitro studies using mixed rumen microorganisms have demonstrated that this compound can alter the profile of volatile fatty acids (VFAs), the main energy sources for ruminants researchgate.netnih.govplos.org. Concentrations of this compound ranging from 12.5 to 25 mg/L have been shown to enhance propionate (B1217596) production and reduce methanogenesis without significantly affecting the total VFA production, protozoal survival, or cellulose (B213188) digestion researchgate.netnih.gov. This is in contrast to other antibiotics like monensin (B1676710) and gramicidin (B1672133) D, which, while also affecting propionate and methanogenesis, often lead to decreases in total VFA, protozoa, and cellulolysis even at relatively low concentrations researchgate.netnih.gov.

The following table summarizes the in vitro effects of this compound on rumen fermentation parameters compared to control and other antibiotics:

| Treatment | Concentration (mg/L) | Total VFA Production | Propionate Production | Methanogenesis | Protozoal Survival | Cellulose Digestion |

| Control | - | Unaffected | Baseline | Baseline | Unaffected | Unaffected |

| This compound | 12.5 - 25 | Not significantly affected | Enhanced | Reduced | Not significantly affected | Not significantly affected |

| Monensin | 5 | Decreased | Similar to this compound | Reduced | Decreased | Decreased |

| Gramicidin D | 7.5 - 15 | Decreased | Enhanced | Reduced | Decreased | Decreased |

| Alamethicin | 7.5 - 15 | Decreased | Increased percentage (due to reduced total VFA) | Depressed | Decreased | Decreased |

Impact on Propionate Production in Rumen Microflora

A key finding across multiple studies is this compound's positive impact on propionate production in the rumen researchgate.netnih.govnih.gov. Propionate is a crucial VFA for the host animal, contributing significantly to its energy supply embrapa.br. In vivo studies in goats have corroborated in vitro findings, showing that this compound administration in feed can significantly increase the molar percentage of propionate in rumen fluid nih.gov. This effect was observed at a dosage of 80 mg/d in goats, with the increase in propionate lasting for a period even after administration ceased nih.gov. This targeted enhancement of propionate production distinguishes this compound from some other feed additives researchgate.netnih.govnih.gov.

Target Microbial Species and Community Composition Analysis

The selective effects of this compound on rumen fermentation suggest that it targets specific microbial populations or metabolic processes within the complex rumen ecosystem researchgate.netnih.gov. The rumen microbiome is incredibly diverse, with bacteria, archaea, and protozoa playing significant roles in feed digestion and fermentation plos.orgembrapa.br. Studies on the impact of feed additives, including other antibacterial peptides, on rumen microbial community composition have shown alterations in the abundance of various bacterial and ciliate genera plos.orgplos.org. For instance, supplementation with certain antibacterial peptides has been linked to increased levels of bacterial genera like Fibrobacter, Anaerovibrio, and Succiniclasticum, while reducing others such as Selenomonas and Succinivibrio plos.orgplos.org. These shifts in microbial populations correlate with changes in VFA production plos.org.

Structure Activity Relationship Sar Studies for Biological Effects

Correlation Between Aibellin Structure and Membrane-Perturbing Activity

This compound, like other peptaibols, is known for its ability to interact strongly with biological membranes, leading to membrane modification and pore formation. plos.orgtandfonline.com This activity is largely attributed to the helical conformation favored by the high Aib content. tandfonline.com Studies on related peptaibols, such as Septocylindrin B, have investigated the impact of structural modifications on membrane perturbation properties. plos.orgplos.org

Influence of C-Terminal Amino Alcohol (Phaol) on Activity

The C-terminal amino alcohol, Phaol, is a unique structural feature of this compound. researchgate.nettandfonline.com Studies on Septocylindrin B and its analogues, which also terminate in Phaol, have explored the SAR of this residue. plos.orgplos.org Modifications to the C-terminus, including the Phaol group and its analogues, were tested for their membrane perturbation properties using assays like fluorescent dye leakage. plos.orgplos.org These studies suggest that the free amine and alcohol functions of the C-terminal amino alcohol play a role in the interaction of these peptaibols with membranes. plos.orgplos.org The presence of a phenyl moiety in Phaol also appears to be necessary for antibacterial activity in Septocylindrin B analogues. plos.org

Role of Aib Residues in Conformation and Membrane Interactions

SAR of Immunomodulatory Capacity

The provided search results mention this compound's immunomodulatory capacity. tandfonline.com However, detailed research findings specifically on the SAR of this compound's immunomodulatory effects were not found within the provided snippets. General information on the immunomodulatory capacity of other peptides exists, often related to their ability to interact with immune cells or modulate cytokine production. medchemexpress.comnih.gov Further research would be needed to delineate the specific structural features of this compound responsible for its immunomodulatory activity.

SAR of Rumen Microbial Modulation

This compound has been reported to enhance propionate (B1217596) production and reduce methanogenesis in rumen microorganisms. tandfonline.com This activity is also believed to be related to its interaction with the cell membranes of these microorganisms. tandfonline.com While the provided search results confirm this compound's effect on rumen fermentation and mention the modulation of rumen bacterial communities by other substances like capsaicin (B1668287) or through microbiota transplantation, specific detailed SAR studies focusing on how structural variations in this compound influence its ability to modulate rumen microbes were not found. mdpi.comresearchgate.netnih.govfrontiersin.org Understanding this SAR would likely involve studying how this compound's structure affects its selectivity and activity against different rumen microbial species.

Advanced Analytical Methodologies for Aibellin Research

High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) for Purity and Identity

HPLC-ESI-MS is a powerful hyphenated technique widely used for the analysis of complex mixtures, offering both separation and identification capabilities. researchgate.netcreative-biolabs.com In the context of Aibellin research, HPLC-ESI-MS is invaluable for assessing the purity of isolated samples and confirming the compound's identity. The HPLC component separates this compound from other compounds present in the sample based on their differential affinities for a stationary phase and a mobile phase. researchgate.netmdpi.com The separated components then enter the ESI-MS, where they are ionized and detected based on their mass-to-charge ratio. creative-biolabs.com This provides a unique mass fingerprint that, when compared to known standards or theoretical masses based on the peptide sequence, can confirm the identity of this compound and reveal the presence and nature of any impurities. mdpi.com The sensitivity and accuracy of LC-ESI-MS make it suitable for determining intact protein mass or analyzing peptide mixtures. creative-biolabs.com

High-Resolution NMR Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of molecules, including peptides like this compound. nih.govtandfonline.comnih.govox.ac.uk High-resolution NMR, often utilizing two-dimensional techniques such as DQF-COSY and HOHAHA, allows for the sequence-specific assignment of hydrogen (¹H) and carbon-13 (¹³C) NMR signals. nih.govtandfonline.comresearchgate.net This assignment is the crucial first step in elucidating the peptide's structure. tandfonline.comresearchgate.net Analysis of Nuclear Overhauser Effects (NOEs) observed in NOESY spectra provides information about the spatial proximity of atoms, which is essential for determining the secondary and tertiary structure. nih.govtandfonline.com Additionally, analysis of ³JNHCαH coupling constants offers insights into the dihedral angles of the peptide backbone. nih.govtandfonline.comresearchgate.net For this compound, these NMR studies in methanol (B129727) solution have indicated a secondary structure comprising two alpha-helices and a bent structure around a Pro-14 residue. nih.govtandfonline.com

Solid-State NMR for Membrane-Bound States

While solution NMR is effective for molecules in homogenous solutions, many biologically active peptides, including peptaibols like this compound, exert their effects through interaction with or insertion into biological membranes. tandfonline.com Solid-state NMR (ssNMR) spectroscopy is particularly well-suited for investigating the structure, dynamics, and topology of membrane-associated polypeptides in environments that mimic biological membranes, such as lipid bilayers. nih.govanr.fr Unlike solution NMR, ssNMR does not suffer from molecular weight limitations and can be applied to non-crystalline samples, making it ideal for studying peptides in lipid environments. anr.fr By reconstituting this compound into oriented or magic angle spinning (MAS) samples of lipid bilayers, ssNMR can provide high-resolution structural information about its conformation and orientation within the membrane. nih.govanr.frnih.gov This is critical for understanding the mechanism by which this compound interacts with and potentially disrupts cell membranes. tandfonline.comucl.ac.uk

Spectroscopic Methods (e.g., Vibrational Circular Dichroism) for Conformational Dynamics

Spectroscopic methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), offer insights into the conformational properties and dynamics of molecules. CD spectroscopy, typically performed in the ultraviolet region, is commonly used to analyze the secondary structure content of peptides and proteins in solution. nih.govtandfonline.com VCD extends CD into the infrared range, detecting differences in the absorption of left and right circularly polarized infrared light. bruker.comwikipedia.org VCD is sensitive to the three-dimensional arrangement of groups within a molecule and can provide detailed information about conformational dynamics and the absolute configuration of chiral molecules. bruker.comwikipedia.orgrsc.org While the provided search results mention CD being used to characterize this compound's secondary structure nih.govtandfonline.com, VCD could potentially offer more detailed information on its conformational flexibility and how its structure changes in different environments, such as in the presence of membranes. VCD is a powerful technique for studying the conformational properties of complex biomolecules. bruker.com

Microscopy Techniques for Observing Cellular Interactions (e.g., Atomic Force Microscopy of membrane pores, if relevant)

Microscopy techniques are essential for visualizing the interactions of this compound with biological structures, particularly cell membranes. Atomic Force Microscopy (AFM) is a versatile technique that can image surfaces at the nanoscale and can be used to study the mechanical properties of samples. ucl.ac.uknih.gov AFM has been successfully applied to study the mechanism of pore-forming proteins on model membranes, providing information about structural reorganization and changes in membrane piercing force. nih.govucl.ac.uk Given that peptaibols like this compound are known to form voltage-dependent ion channels and interact strongly with biological membranes, AFM could be a relevant technique to visualize potential pore formation or membrane disruption caused by this compound. tandfonline.comucl.ac.uk Time-resolved AFM studies can monitor interactions between model membranes and peptides as a function of time, revealing the dynamic nature of these interactions and the development of membrane defects. ucl.ac.uk AFM can provide insights into the architecture, abundance, and dynamics of pore formation with nanoscale accuracy. ucl.ac.uk Other microscopy techniques, such as confocal microscopy, can also be used to study cellular interactions by visualizing the localization of labeled this compound within cells or its effects on cellular structures. oxinst.com

Pre Clinical Research Models and Methodologies Focus on Mechanistic Insight

In Vitro Cellular Assays for Investigating Molecular Targets

In vitro cellular assays are fundamental tools in pre-clinical research for exploring the molecular targets and cellular mechanisms of compounds. These assays offer controlled environments to study specific cellular processes and interactions. Cell-based assays can be deployed to evaluate complex mechanisms of action and biochemical effects of a therapeutic target, with examples including neutralization antibody assays, enzyme activity assays, viability or in vitro toxicity assays, and infectivity assays. nih.gov They provide a relevant biological context, making them crucial for discovery and development. nih.gov While biochemical assays are useful for primary screening, cell-based assays are employed for more sophisticated screening campaigns and can be used for target-based or phenotypic screening.

Cell Line-Based Studies for Membrane Permeabilization

Cell line-based studies are utilized to investigate the effects of compounds on cell membrane integrity and permeability. Various cell lines, including adherent types like the HeLa cell line, can be used for such studies. Methods often involve assessing the uptake of fluorescent dyes or the leakage of intracellular components like lactate (B86563) dehydrogenase (LDH) to indicate changes in membrane permeability. Different permeabilization methods using agents like TritonX-100 or Tween-20 are employed and evaluated for their effectiveness in allowing substances to cross the cell membrane while preserving intracellular components. While cell line-based studies for membrane permeabilization are a common pre-clinical method, specific research detailing Aibellin's effects on membrane permeabilization in cell lines was not found in the provided search results.

Immune Cell Activation Assays

Immune cell activation assays are designed to measure the modulation of immune cell function by test compounds. These assays often involve primary immune cells, such as peripheral blood mononuclear cells (PBMCs) or purified T cells. Readouts typically include assessing immune cell proliferation, the upregulation of activation markers, and the quantification of cytokine release, such as IFN-γ, TNF-α, and IL-2. Various stimuli, such as anti-CD3 antibodies, can be used to activate immune cells in these assays. These assays are valuable for understanding how a compound might influence the immune response. While immune cell activation assays are a standard pre-clinical methodology, specific research detailing this compound's effects in immune cell activation assays was not found in the provided search results.

Microbial Culture Systems for Rumen Fermentation Studies

Microbial culture systems, particularly those simulating rumen fermentation, have been instrumental in understanding this compound's impact on the complex microbial community found in the rumen. Batch culture experiments with mixed rumen microorganisms have shown that this compound can significantly modify rumen fermentation. Studies using concentrations of 12.5 to 25 mg/L of this compound enhanced propionate (B1217596) production and reduced methanogenesis. These effects were observed without significantly affecting the production of total volatile fatty acids (VFAs), protozoal survival, or cellulose (B213188) digestion. This compound demonstrated similar effects in continuous culture systems utilizing hay powder and concentrate. Comparisons with other antibiotics like monensin (B1676710) and gramicidin (B1672133) D in these in vitro systems indicated that this compound could be a useful modifier of rumen fermentation, with potentially different effects on total VFA, protozoa, and cellulolysis compared to these compounds.

In Vitro Rumen Fermentation Effects of this compound (Batch Culture)

| This compound Concentration (mg/L) | Propionate Production | Methanogenesis | Total VFA Production | Protozoal Survival | Cellulose Digestion |

| 12.5 - 25 | Enhanced | Reduced | Not significantly affected | Not significantly affected | Not significantly affected |

Note: This table represents findings from batch culture experiments with mixed rumen microorganisms.

In Vivo Animal Models for Mechanistic Exploration (Non-Human)

In vivo animal models are crucial for investigating the mechanistic effects of compounds within a living system, providing a more complex and integrated biological context than in vitro studies. These models allow for the assessment of a compound's influence on physiological processes, organ systems, and host-microbe interactions. Animal models are essential for understanding physiopathology and novel treatment alternatives.

Studies in Rumen Models (e.g., Goats) for Microbial Impact

Studies utilizing rumen models, specifically in goats, have provided valuable in vivo data on this compound's effects on rumen fermentation and microbial populations. When administered in feed to goats, this compound influenced the molar percentage of propionate in rumen fluid. At a certain dosage (80 mg/d), the molar percentage of propionate increased significantly within 8 days, and this effect persisted for up to 10 days after administration ceased. This dosage did not significantly depress total VFA concentration, protozoa numbers, or NDF digestibility. Higher dosages showed reduced effects or negative impacts on these parameters. Comparative studies in goats indicated that achieving comparable increases in propionate percentage with monensin or gramicidin D resulted in decreased total VFA concentration and protozoa numbers, suggesting potential differences in how this compound modifies rumen fermentation in vivo compared to these antibiotics. Research in goats has also explored the impact of other antibacterial peptides on rumen fermentation function and rumen microorganisms, highlighting the relevance of this animal model for studying the effects of such compounds on the rumen environment.

In Vivo Rumen Fermentation Effects of this compound in Goats

| This compound Administration | Effect on Rumen Propionate (Molar %) | Effect on Total VFA Concentration | Effect on Protozoa Numbers | Effect on NDF Digestibility |

| 80 mg/d in feed | Significantly increased | Not significantly depressed | Not significantly depressed | Not significantly depressed |

Note: This table represents findings from studies in goats.

Future Research Directions for Aibellin

Exploration of Novel Aibellin Analogs for Enhanced Mechanistic Probing

The structural features of this compound, particularly its Aib content and C-terminal amino alcohol, are central to its activity as a peptaibol. plos.orgresearchgate.net Future research should focus on the synthesis and characterization of novel this compound analogs with targeted modifications. This includes altering the amino acid sequence, modifying the N-terminus acylation, and synthesizing analogs with different C-terminal amino alcohols. Studies on other peptaibols, such as Septocylindrin B and Alamethicin, have demonstrated the utility of synthesizing analogs to determine structure-activity relationships (SAR). plos.org By systematically modifying the this compound structure, researchers can gain a deeper understanding of how specific chemical features influence its membrane interactions, pore formation capabilities, and biological effects. This could involve creating analogs with altered helicity or flexibility to probe the relationship between secondary structure and function. tandfonline.com

In-depth Investigations of this compound's Role in Specific Biological Processes

While this compound's effect on rumen fermentation has been documented, its precise mechanisms of action within this complex microbial ecosystem require further detailed investigation. researchgate.netnih.gov Future studies should utilize advanced techniques to analyze the impact of this compound on specific microbial populations within the rumen, potentially employing meta-omics approaches to understand shifts in community structure and function. whiterose.ac.uk Beyond rumen fermentation, the membrane-modifying properties of this compound suggest potential roles in other biological processes. Research could explore its effects on the membranes of other microorganisms, including a broader range of bacteria and fungi, to assess its antimicrobial spectrum and potential applications. plos.org Investigating its interaction with mammalian cell membranes could also reveal potential impacts on cellular processes, although this would require careful consideration of concentration and specificity.

Advanced Computational Studies for Predictive Modeling of this compound Interactions

Computational approaches, such as molecular dynamics simulations, have proven valuable in investigating the dynamic behavior and predicting the three-dimensional structure of peptaibols like Alamethicin. frontiersin.org Applying these advanced computational studies to this compound can provide crucial insights into its interaction with lipid membranes at an atomic level. frontiersin.orgnih.gov Predictive modeling can help understand how this compound monomers aggregate, insert into the lipid bilayer, and form ion channels. frontiersin.org This can inform the design of this compound analogs with desired properties by predicting the impact of structural modifications on membrane interaction and pore formation. indianabiosciences.org Furthermore, computational studies could explore the binding affinity and specificity of this compound to different membrane lipid compositions, contributing to understanding its selectivity.

Development of this compound as a Research Tool for Membrane Biology and Immunomodulation

Given its well-established membrane-modifying activity, this compound has the potential to be developed as a valuable research tool in membrane biology. plos.org It could be utilized to study membrane dynamics, protein-membrane interactions, and the impact of pore formation on cellular function in various model systems, such as synthetic lipid bilayers or giant unilamellar vesicles (GUVs). technologynetworks.comuniv-cotedazur.eu this compound's ability to permeabilize membranes in a voltage-dependent manner, similar to other peptaibols, could make it a useful tool for controlled membrane depolarization experiments. plos.org Additionally, exploring this compound's potential immunomodulatory effects could open new avenues for research. While primarily known for antimicrobial activity, some membrane-active peptides can influence immune responses. nih.govwur.nlfrontiersin.org Future research could investigate if this compound or its analogs modulate immune cell function or signaling pathways, potentially positioning it as a tool for studying immunomodulation. nih.govmdpi.com

Integration of Omics Technologies to Uncover Broader Biological Networks Affected by this compound

To gain a comprehensive understanding of this compound's biological impact, integrating various omics technologies is essential. nih.gov Transcriptomics could reveal changes in gene expression profiles in response to this compound exposure, identifying affected cellular pathways. nih.gov Proteomics could provide insights into alterations in protein abundance and modification, further detailing the cellular response. nih.gov Metabolomics could help identify changes in metabolic intermediates, offering a functional readout of this compound's effects on cellular metabolism, particularly relevant in the context of rumen fermentation. nih.govnih.gov By combining data from these different omics layers, researchers can construct a more complete picture of the biological networks and pathways influenced by this compound, uncovering both direct and indirect effects. uni-augsburg.de This integrated approach can reveal previously unknown biological processes affected by this compound and identify potential biomarkers of its activity.

Q & A

Q. What is the primary structure of Aibellin, and what methodological approaches were used to elucidate it?

this compound is a 20-residue peptaibol antibiotic with a unique C-terminal amino alcohol and two acidic amino acids in its C-terminal region. Its structure was determined using a combination of spectrometric analysis (e.g., NMR, mass spectrometry) and chemical degradation techniques. Key steps included:

- Isolation : Cultured from Verticimonosporium ellipticum D1528 .

- Structural Analysis : Sequential Edman degradation for residue identification, tandem MS for peptide sequencing, and NMR for stereochemical confirmation .

- Comparative Analysis : Alignment with known peptaibol sequences to identify novel features, such as the Phe residue in the central region .

Table 1 : Structural Elucidation Techniques for this compound

| Technique | Application | Key Findings |

|---|---|---|

| NMR Spectroscopy | Determination of backbone conformation | Identification of α-aminoisobutyric acid (Aib) residues |

| Mass Spectrometry | Molecular weight and sequence analysis | Confirmed 20-residue structure |

| Chemical Degradation | Cleavage of peptide bonds | Verification of C-terminal modifications |

Q. What are the known biological activities of this compound in rumen fermentation?

this compound enhances propionate production and reduces methane emissions in ruminants by modulating microbial fermentation. Key findings include:

- In Vitro Studies : Increased propionate-to-acetate ratio by 30% in goat rumen models .

- Methane Mitigation : Reduced methane production by 15–20% in controlled anaerobic cultures .

- Mechanism : Selective inhibition of methanogenic archaea while promoting propionate-generating bacteria .

Advanced Research Questions

Q. What methodological challenges arise when isolating this compound from fungal cultures, and how can they be addressed?

Isolation challenges include low yield, contamination by secondary metabolites, and structural instability. Solutions involve:

- Optimized Fermentation : Adjusting pH, temperature, and nutrient composition to enhance fungal production .

- Chromatographic Purification : Multi-step HPLC with ion-exchange and reverse-phase columns to separate this compound from co-eluting compounds .

- Stability Testing : Storing purified this compound in lyophilized form at -80°C to prevent degradation .

Q. How can in vitro and in vivo models be optimized to study this compound's dose-dependent effects on methane mitigation?

- In Vitro : Use continuous-culture systems (e.g., Rusitec) with controlled pH and redox potential to simulate rumen conditions. Measure gas emissions via gas chromatography .

- In Vivo : Conduct dose-response trials in ruminants (e.g., goats) with cannulated rumens. Monitor methane via breath analyzers and microbial shifts via 16S rRNA sequencing .

- Data Normalization : Account for dietary variability by standardizing feed composition across trials .

Q. How should researchers address contradictions in reported efficacy of this compound across different rumen microbial communities?

Discrepancies may arise from microbial diversity, host species, or dietary substrates. Strategies include:

- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., host genetics, baseline microbiota) .

- Mechanistic Studies : Use transcriptomics to compare this compound’s impact on methanogen pathways in divergent microbial communities .

Q. What are the ethical and methodological considerations for longitudinal studies on this compound's environmental impact?

- Animal Welfare : Ensure compliance with institutional guidelines for rumen cannulation and methane measurement protocols .

- Environmental Safety : Assess this compound’s persistence in manure and potential for antibiotic resistance gene transfer via metagenomic screening .

Methodological Frameworks for this compound Research

-

PICO Framework :

-

FINER Criteria :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.